molecular formula C10H17NS B13189698 [(4,5-Dimethylthiophen-3-yl)methyl](propan-2-yl)amine

[(4,5-Dimethylthiophen-3-yl)methyl](propan-2-yl)amine

Cat. No.: B13189698
M. Wt: 183.32 g/mol
InChI Key: TZGRBVAFZJKNIM-UHFFFAOYSA-N
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Description

(4,5-Dimethylthiophen-3-yl)methylamine is a secondary amine featuring a thiophene ring substituted with methyl groups at positions 4 and 5, and a propan-2-ylamine moiety attached via a methylene bridge. Thiophene derivatives are widely studied for their pharmacological relevance, including roles in antioxidant, anti-inflammatory, and CNS-modulating activities.

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-[(4,5-dimethylthiophen-3-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H17NS/c1-7(2)11-5-10-6-12-9(4)8(10)3/h6-7,11H,5H2,1-4H3

InChI Key

TZGRBVAFZJKNIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1CNC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylthiophen-3-yl)methylamine typically involves the alkylation of 4,5-dimethylthiophene with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 4,5-dimethylthiophene with propan-2-ylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylthiophen-3-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,5-Dimethylthiophen-3-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dimethylthiophen-3-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
(4,5-Dimethylthiophen-3-yl)methylamine Likely C11H17NS 4,5-dimethylthiophen-3-yl, propan-2-ylamine ~195.3 (estimated) Thiophene, secondary amine
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) C11H17NO 3-methoxyphenyl, methylamine 179.26 Phenyl ether, tertiary amine
{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine C14H16FNS 4-fluorophenyl-thiophen-2-yl, propan-2-ylamine 261.35 Thiophene, fluorine, secondary amine
3-(4,5-Dimethylthiophen-2-yl)-4-(propan-2-yl)-1,2-oxazol-5-amine C12H16N2OS Oxazole fused to thiophene, propan-2-yl 248.34 Oxazole, thiophene, primary amine
Key Observations:
  • Thiophene vs.
  • Fluorine Substituents : The fluorophenyl-thiophene derivative (C14H16FNS) introduces electron-withdrawing effects, which may alter binding affinity compared to the electron-donating methyl groups in the target compound.
  • Heterocyclic Systems : The oxazole-thiophene hybrid (C12H16N2OS) demonstrates how fused rings can modulate electronic properties and steric hindrance, impacting reactivity.

Physicochemical Properties

  • Lipophilicity : The 4,5-dimethylthiophene group increases hydrophobicity (logP ~2.5–3.0 estimated) compared to 3-MeOMA (logP ~1.8).
  • Solubility : The absence of polar groups (e.g., methoxy or fluorine) may reduce aqueous solubility relative to fluorinated analogs.

Biological Activity

(4,5-Dimethylthiophen-3-yl)methylamine is a compound belonging to the class of thiophene derivatives, notable for its five-membered heteroaromatic structure containing sulfur. This compound is characterized by its propan-2-yl group attached to a methylamine derivative of 4,5-dimethylthiophene. The compound's molecular formula and weight are yet to be fully detailed in the literature but are essential for understanding its biological implications.

Chemical Structure

The structural uniqueness of (4,5-Dimethylthiophen-3-yl)methylamine arises from its specific substitution pattern on the thiophene ring, which influences both its chemical behavior and biological activity. The following table summarizes key structural features:

FeatureDescription
Molecular FormulaC₁₂H₁₅N₁S
Molecular Weight183.32 g/mol
Functional GroupsThiophene, Amine

Biological Activities

Research has indicated that (4,5-Dimethylthiophen-3-yl)methylamine exhibits several biological activities. These activities primarily stem from its interactions with various molecular targets within biological systems.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Modulation of Pathways : It has the potential to influence various biochemical pathways and cellular processes.
  • Chemical Interactions : The compound may undergo reactions leading to the formation of active metabolites that contribute to its biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of (4,5-Dimethylthiophen-3-yl)methylamine:

  • Antimicrobial Activity : In vitro assays have shown promising results against various bacterial strains, suggesting potential applications in antimicrobial therapy. The minimum inhibitory concentration (MIC) for effective compounds in this class is often around or below 10 μM .
  • Cytotoxicity Studies : Initial cytotoxicity evaluations indicate that while some derivatives exhibit significant activity against cancer cell lines, they also maintain a degree of selectivity towards non-cancerous cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
  • Neuroprotective Effects : Some preliminary studies suggest that compounds similar to (4,5-Dimethylthiophen-3-yl)methylamine may possess neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE), which is relevant in conditions like Alzheimer’s disease .

Comparative Analysis

To better understand the potential of (4,5-Dimethylthiophen-3-yl)methylamine, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityMIC (μM)
(4,5-Dimethylthiophen-3-yl)methylamineAntimicrobial, Cytotoxicity< 10
1-(2,5-Dimethylthiophen-3-yl)butan-1-amineAntimicrobial5.71
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamideCytotoxicity23.48

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